3-(4-Tert-butylphenyl)pyrrolidine
Description
3-(4-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative characterized by a tert-butyl-substituted phenyl group at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated nitrogen heterocycle, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBJNLYTKHUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268717 | |
| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112937-98-1 | |
| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112937-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)pyrrolidine typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
3-(4-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
- Phosphoryl Group : 2-(Bis(4-tert-butylphenyl)phosphoryl)pyrrolidine () incorporates a phosphoryl group, increasing molecular weight (383.5 g/mol) and polarity. This modification could enhance interactions with phosphate-binding regions in enzymes or receptors .
- Its molecular weight (247.33 g/mol) is lower than the phosphorylated analog, reflecting differences in bioavailability .
- Trifluoromethylphenoxy Analog: 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride () includes a trifluoromethyl group, which is electron-withdrawing and may alter electronic distribution across the pyrrolidine ring. The hydrochloride salt form enhances solubility but may introduce irritancy risks .
Physicochemical Properties
Biological Activity
3-(4-Tert-butylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine, often facilitated by a catalyst in solvents like ethanol or methanol. The resulting product is then converted to its hydrochloride salt for enhanced solubility and stability.
Chemical Properties:
| Property | Value |
|---|---|
| CAS No. | 2758004-07-6 |
| Molecular Formula | C14H22ClN |
| Molecular Weight | 239.8 g/mol |
| Purity | ≥95% |
This compound acts primarily through its interaction with specific receptors in the body. It has been shown to function as a ligand for various biological targets, including the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B). These interactions can modulate neurotransmitter levels in the brain, which is particularly relevant for conditions such as Parkinson's disease (PD) and other neurodegenerative disorders .
Neuropharmacological Effects
Research indicates that compounds derived from the 4-tert-butylphenyl scaffold exhibit significant activity at the H3 receptor and as MAO B inhibitors. For instance, one study demonstrated that a derivative of this compound enhanced dopamine levels in rat brains by inhibiting MAO B activity, showing potential for treating PD .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of related compounds. A series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit prostaglandin and leukotriene synthesis. Some exhibited anti-inflammatory effects comparable to established drugs like indomethacin, but with reduced ulcerogenic risks .
Case Studies and Research Findings
- Dual-Target Ligands : A study focused on designing dual-target ligands based on the 4-tert-butylphenoxy scaffold found that several compounds exhibited good affinity for H3R and potent inhibitory activity against MAO B. The most promising compound showed an IC50 value of 48 nM for MAO B inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Safety and Efficacy : In vivo studies evaluated the safety profile and efficacy of these compounds in animal models. For example, a compound was tested for antiparkinsonian activity using a haloperidol-induced catalepsy model, demonstrating significant neuroprotective effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
